molecular formula C13H18N4O B2562191 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine CAS No. 2201695-21-6

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine

Cat. No.: B2562191
CAS No.: 2201695-21-6
M. Wt: 246.314
InChI Key: ITBLKYDUSQTISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine (CAS 2201695-21-6) is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrazolo[1,5-a]pyrazine core linked to a tert-butyl-substituted azetidine moiety via an ether bridge. This unique structure imparts a balance of lipophilicity, synthetic versatility, and conformational constraint, which is valuable for optimizing binding affinity and selectivity toward biological targets . The tert-butyl group enhances the molecule's stability and contributes steric bulk that can improve binding efficiency through π-stacking interactions within enzyme active sites . The primary research value of this compound lies in its application as a key pharmacophore and synthetic intermediate for the development of bioactive molecules. It is particularly useful in the synthesis of kinase inhibitors . Preclinical studies highlight its potential as a competitive antagonist at the Janus kinase 3 (JAK3) receptor tyrosine kinase domain, effectively inhibiting cytokine signaling pathways involved in inflammatory processes . Furthermore, this compound and its structural analogs have been investigated in patent literature as inhibitors of hematopoietic prostaglandin D synthase, indicating a broader therapeutic potential . The rigid azetidine scaffold contributes to improved metabolic stability compared to larger ring systems, a critical factor in the optimization of drug candidates . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1-tert-butylazetidin-3-yl)oxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-11-4-5-15-17(11)7-6-14-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLKYDUSQTISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. The reaction is carried out in a DMF solution at 60°C in the presence of sodium hydride (NaH) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine moiety can be modified by introducing different substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like DMF or DMSO and moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound.

Scientific Research Applications

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) share a similar fused bicyclic core but differ in nitrogen placement. These compounds are well-documented as ATP-competitive kinase inhibitors, particularly targeting TTK and CDK2 . The pyrazolo[1,5-a]pyrimidine scaffold ensures planarity, facilitating interactions with hydrophobic pockets in kinase ATP-binding sites .

Pyrazolo[5,1-c]triazines

Compounds like pyrazolo[5,1-c]triazines () feature a triazine ring fused to pyrazole. These derivatives are synthesized via diazonium salt reactions and are noted for antitrypanosomal activity . The triazine ring introduces more electron-deficient regions compared to pyrazine, which could influence reactivity and target engagement.

Substituent Effects

tert-Butyl vs. Aryl Groups

The tert-butyl substituent in the target compound contrasts with aryl groups (e.g., 4-phenoxyphenyl in ) commonly found in kinase inhibitors. While tert-butyl enhances metabolic stability, aryl groups improve π-π stacking in hydrophobic pockets. For example, Zanubrutinib Impurity 2 () uses a 4-phenoxyphenyl group for enhanced target binding, whereas the tert-butyl group may prioritize pharmacokinetic optimization .

Azetidine vs. Piperidine Rings

However, piperidine’s flexibility allows better accommodation in deeper binding pockets .

Physicochemical Properties

Property 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine (Hypothesized) Pyrazolo[1,5-a]pyrimidine Derivatives () Zanubrutinib Impurity 2 ()
Molecular Weight ~300–350 g/mol 250–500 g/mol 495.57 g/mol
cLogP Moderate (tert-butyl increases lipophilicity) Variable (depends on substituents) 4.5–5.0
Solubility Moderate (azetidine’s polarity offsets tert-butyl) Low to moderate Low
pKa ~-1.5 (pyrazine nitrogen) ~1.0–3.0 (pyrimidine NH) -1.43 (predicted)

Biological Activity

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structural framework that combines an azetidine ring with a pyrazolo[1,5-a]pyrazine moiety. This combination is expected to confer specific biological properties, particularly in the context of kinase inhibition and anti-tumor activity.

Molecular Formula

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O

Kinase Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of receptor tyrosine kinases (RTKs), particularly the RET kinase. RET kinase plays a crucial role in various cancers, including medullary thyroid carcinoma and multiple endocrine neoplasia type 2.

Inhibition Data

A study highlighted the effectiveness of related pyrazolo[1,5-a]pyrazine derivatives as RET kinase inhibitors. The following table summarizes the IC50_{50} values for selected compounds:

Compound NameStructureIC50_{50} (nM)
Compound A...32
Compound B...40
This compound...TBD

Anti-tumor Activity

The anti-tumor potential of pyrazolo derivatives has been documented extensively. For instance, pyrazolo[1,5-a][1,3,5]triazines have shown promising results in inhibiting thymidine phosphorylase (TP), an enzyme associated with tumor growth.

Case Study: Thymidine Phosphorylase Inhibition

A series of experiments demonstrated that modifications to the pyrazolo structure significantly affect TP inhibition:

CompoundTP Inhibition (%)Reference
Compound X75%
Compound Y85%
This compoundTBDTBD

The proposed mechanism of action for this compound involves interaction with specific kinase domains, leading to altered phosphorylation states of target proteins. This modulation can disrupt signaling pathways critical for cancer cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have provided insights into binding affinities and potential active sites for this compound on RET kinase. These studies suggest that the tert-butyl group enhances hydrophobic interactions within the binding pocket.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for functionalizing pyrazolo[1,5-a]pyrazine scaffolds in compounds like 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine?

  • Methodological Answer : The pyrazolo[1,5-a]pyrazine core is typically synthesized via solvent thermolysis or sequential substitution reactions. For example, 4-chloropyrazolo[1,5-a]pyrazine (2a) is prepared via solvent thermolysis, followed by nucleophilic substitution with tert-butyl azetidin-3-ol to introduce the azetidine moiety. Methylation, bromination, and nitration at position 3 or 7 are achieved using methyl iodide, N-bromosuccinimide, or nitric acid, respectively . Key steps include optimizing reaction temperature (e.g., 80–100°C for bromination) and solvent selection (e.g., benzene for silylformamidine coupling) to control regioselectivity .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) are standard. For example, 1H NMR of 3-nitropyrazolo[1,5-a]pyrazine derivatives shows distinct aromatic proton signals at δ 8.5–9.0 ppm, while tert-butyl groups resonate at δ 1.2–1.4 ppm. 13C NMR confirms carbonyl carbons (e.g., ester groups at δ 165–170 ppm). Discrepancies between calculated and observed HRMS values (e.g., ±0.003 Da) are resolved via isotopic pattern analysis .

Q. What solvents and reaction conditions are critical for stabilizing the azetidine-oxypyrazine linkage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the azetidine moiety, while non-polar solvents (e.g., benzene, hexane) improve crystallinity. Reaction pH is maintained at 7–9 to prevent hydrolysis of the ether linkage. Cooling (0–5°C) during workup minimizes decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Computational DFT studies show that electron-donating tert-butyl groups stabilize the pyrazine ring, lowering activation energy for electrophilic substitutions at position 6. For instance, coupling with arylboronic acids requires Pd(PPh3)4 catalysis and elevated temperatures (100–120°C) to overcome steric barriers .

Q. What strategies resolve contradictions in biological activity data across different analogs?

  • Methodological Answer : Discrepancies arise from variations in substituent electronic profiles. For example, nitro groups at position 3 enhance electrophilicity but reduce solubility, conflicting with in vitro assays. Systematic SAR studies compare logP values (e.g., nitro analogs: logP = 2.1 vs. methoxy analogs: logP = 1.5) and correlate with cellular uptake rates. Molecular docking (e.g., AutoDock Vina) identifies steric clashes between tert-butyl groups and kinase active sites, explaining reduced inhibition .

Q. How can computational methods predict regioselectivity in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map frontier molecular orbitals to predict electrophilic attack sites. For pyrazolo[1,5-a]pyrazines, the LUMO is localized at position 7, favoring nucleophilic additions. Machine learning models (e.g., Random Forest) trained on Hammett σ+ values and reaction yields predict optimal substituents for C–H activation .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the pyrazine-azetidine ether bond as the primary degradation pathway. LC-MS identifies a major degradation product (m/z 245.1) corresponding to tert-butylazetidine-3-ol. Phosphate buffers (pH 7.4) increase degradation rates 2-fold compared to acetate buffers (pH 5.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.